Cas no 1854110-32-9 ((Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide)
(Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-N'-hydroxypyrimidine-2-carboximidamide
- (Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide
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- Inchi: 1S/C5H5BrN4O/c6-3-1-8-5(9-2-3)4(7)10-11/h1-2,11H,(H2,7,10)
- InChI Key: XOGBKHOZHLHRMN-UHFFFAOYSA-N
- SMILES: BrC1C=NC(/C(=N/O)/N)=NC=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 155
- XLogP3: 0.4
- Topological Polar Surface Area: 84.4
(Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | Z312921-100mg |
(z)-5-bromo-n'-hydroxypyrimidine-2-carboximidamide |
1854110-32-9 | 100mg |
$ 95.00 | 2022-06-02 | ||
| TRC | Z312921-500mg |
(z)-5-bromo-n'-hydroxypyrimidine-2-carboximidamide |
1854110-32-9 | 500mg |
$ 365.00 | 2022-06-02 | ||
| TRC | Z312921-1g |
(z)-5-bromo-n'-hydroxypyrimidine-2-carboximidamide |
1854110-32-9 | 1g |
$ 550.00 | 2022-06-02 | ||
| Enamine | EN300-1599815-0.05g |
5-bromo-N'-hydroxypyrimidine-2-carboximidamide |
1854110-32-9 | 95% | 0.05g |
$88.0 | 2023-07-10 | |
| Enamine | EN300-1599815-0.1g |
5-bromo-N'-hydroxypyrimidine-2-carboximidamide |
1854110-32-9 | 95% | 0.1g |
$132.0 | 2023-07-10 | |
| Enamine | EN300-1599815-0.25g |
5-bromo-N'-hydroxypyrimidine-2-carboximidamide |
1854110-32-9 | 95% | 0.25g |
$188.0 | 2023-07-10 | |
| Enamine | EN300-1599815-0.5g |
5-bromo-N'-hydroxypyrimidine-2-carboximidamide |
1854110-32-9 | 95% | 0.5g |
$353.0 | 2023-07-10 | |
| Enamine | EN300-1599815-1.0g |
5-bromo-N'-hydroxypyrimidine-2-carboximidamide |
1854110-32-9 | 95% | 1.0g |
$470.0 | 2023-07-10 | |
| Enamine | EN300-1599815-2.5g |
5-bromo-N'-hydroxypyrimidine-2-carboximidamide |
1854110-32-9 | 95% | 2.5g |
$923.0 | 2023-07-10 | |
| Enamine | EN300-1599815-5.0g |
5-bromo-N'-hydroxypyrimidine-2-carboximidamide |
1854110-32-9 | 95% | 5.0g |
$1364.0 | 2023-07-10 |
(Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on (Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide
Comprehensive Guide to (Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide (CAS No. 1854110-32-9): Properties, Applications, and Market Insights
(Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide (CAS No. 1854110-32-9) is a specialized pyrimidine derivative with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique bromine substitution and hydroxyl functional group, has garnered attention for its versatile applications in drug discovery and material science. With the increasing demand for heterocyclic compounds in modern chemistry, understanding its properties and uses becomes essential for researchers and industry professionals.
The molecular structure of (Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide features a pyrimidine ring core, which is a common motif in bioactive molecules. The presence of the bromine atom at the 5-position enhances its reactivity, making it a valuable intermediate in cross-coupling reactions and other synthetic transformations. The hydroxyl group attached to the amidine moiety further contributes to its solubility and interaction potential, which is crucial for medicinal chemistry applications.
Recent studies highlight the role of (Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide in the development of enzyme inhibitors and antimicrobial agents. Researchers are exploring its efficacy against resistant bacterial strains, a topic of high relevance given the global concern over antibiotic resistance. Additionally, its potential as a precursor for agrochemicals aligns with the growing focus on sustainable farming practices and crop protection solutions.
The synthesis of (Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide typically involves multi-step procedures, including bromination and amidine formation. Advances in green chemistry have prompted the development of more efficient and environmentally friendly synthetic routes, reducing the use of hazardous reagents. This aligns with the industry's shift toward sustainable chemical production, a key trend in modern research.
From a commercial perspective, the demand for (Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide is driven by its utility in high-value pharmaceutical intermediates. Market reports indicate a steady growth trajectory, particularly in regions with robust biotech and pharmaceutical sectors. Companies specializing in custom synthesis and contract research are increasingly offering this compound to meet the needs of drug developers and academic institutions.
For researchers working with (Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide, proper handling and storage are critical to maintaining its stability. The compound should be stored in a cool, dry environment, protected from light and moisture. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify its purity and structural integrity, ensuring reliable results in downstream applications.
In conclusion, (Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide (CAS No. 1854110-32-9) represents a promising compound with diverse applications in drug discovery, agrochemical development, and material science. Its unique structural features and reactivity profile make it a valuable tool for synthetic chemists and biologists alike. As research continues to uncover new uses for this molecule, its importance in the chemical industry is expected to grow, solidifying its place as a key player in modern organic synthesis and applied chemistry.
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